molecular formula C21H23ClN4 B15154401 N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methylpropan-2-amine

N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methylpropan-2-amine

Katalognummer: B15154401
Molekulargewicht: 366.9 g/mol
InChI-Schlüssel: DNBDAAVJXJHADK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6400(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE is a complex organic compound with a unique structure that includes a triazatricyclo ring system and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo ring system and the introduction of the chlorophenyl group. Common reagents used in these steps include tert-butylamine, chlorobenzene, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, ammonia, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In industry, TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

TERT-BUTYL({2-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]ETHYL})AMINE is unique due to its triazatricyclo ring system, which is not commonly found in other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Eigenschaften

Molekularformel

C21H23ClN4

Molekulargewicht

366.9 g/mol

IUPAC-Name

N-[2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]ethyl]-2-methylpropan-2-amine

InChI

InChI=1S/C21H23ClN4/c1-21(2,3)23-12-13-25-19(15-8-10-16(22)11-9-15)14-26-18-7-5-4-6-17(18)24-20(25)26/h4-11,14,23H,12-13H2,1-3H3

InChI-Schlüssel

DNBDAAVJXJHADK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.